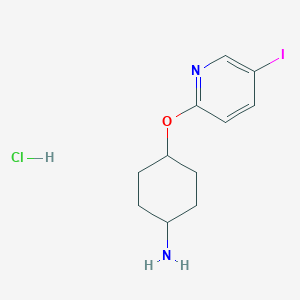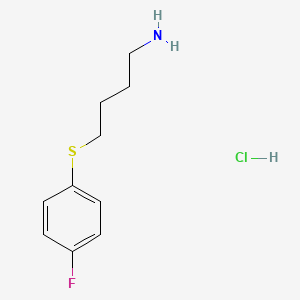![molecular formula C13H19NO2 B1405352 (S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate CAS No. 1624262-12-9](/img/structure/B1405352.png)
(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate
Overview
Description
“(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate” is a specific organic compound. It belongs to the class of compounds known as azabicyclo nonanes . These compounds are characterized by a structure that includes a nitrogen atom and forms a bicyclic structure .
Synthesis Analysis
The synthesis of such compounds often involves catalytic cycloaddition reactions . For example, a [6π+2π]-cycloaddition of terminal alkynes to 9H-Fluoren-9-ylmethyl 1H-Azepine-1-carboxylate has been performed in the presence of a new three-component catalytic system, Co (acac) 2 (dppe)/Zn/ZnI 2, to obtain previously unknown fluorenylmethyl 9-azabicyclo .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by analysis of one- and two-dimensional (1H, 13C, DEPT 13C, COSY, NOESY, HSQC, HMBC) NMR spectra .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Constrained Peptidomimetic Acids : (S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate is utilized in the synthesis of azabicycloalkane amino acids, which are important dipeptide mimetics in peptide-based drug discovery. This involves the synthesis of diastereomers, useful for solid-phase synthesis (Mandal et al., 2005).
Molecular Structures and Conformations : Research on molecular structures and conformations of related 3-azabicyclononanes has been conducted, highlighting their crystallization, chair-chair conformation, and molecular geometry. This research contributes to understanding the structural aspects of similar compounds (Kumaran et al., 1999).
Synthesis of Cyclic Amino Acid Esters : The compound has been synthesized as a cyclic amino acid ester, characterized by spectroscopy and crystallography. Understanding its synthesis and structure provides insights into its applications in chemical synthesis (Moriguchi et al., 2014).
Chemical Reactions and Properties
Synthesis of 3-Substituted 3-Azabicyclo[3.3.1]nonan-9-amines : The compound has been used to synthesize 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which are further converted into amides, Schiff bases, and isothiocyanates, demonstrating its versatility in chemical reactions (Moskalenko et al., 2011).
Condensation Reactions with Nucleophiles : It has been involved in condensation reactions with different nitrogen-containing nucleophiles, leading to the formation of various heterocyclic compounds. This showcases its reactivity and utility in creating diverse chemical structures (Moskalenko & Boev, 2009).
Applications in Catalysis and Synthesis
Cobalt(I)-Catalyzed Cycloaddition Reactions : The compound plays a role in Cobalt(I)-catalyzed cycloaddition reactions, leading to the synthesis of new heterofunctional structures. This is crucial for exploring new methods in catalytic synthesis (Kadikova et al., 2021).
Enantioselective Synthesis in Oxidation of Alcohols : It has been used in the enantioselective synthesis of bi- and tricyclic 9-oxabispidines, which act as chiral ligands in catalytic reactions, particularly in the oxidation of secondary alcohols (Breuning et al., 2009).
Mechanism of Action
Target of Action
The compound, also known as TERT-BUTYL (5S)-9-AZABICYCLO[3.3.1]NONA-1,3-DIENE-9-CARBOXYLATE, is a derivative of 9-azabicyclo[4.2.1]nonane . The 9-azabicyclo[4.2.1]nonane cage is a key structural component of several important natural and synthetic alkaloids . These alkaloids possess properties of nicotinic acetylcholine receptor agonists in the central and vegetative nervous systems . Therefore, it can be inferred that the primary target of this compound could be the nicotinic acetylcholine receptors.
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence these aspects .
Biochemical Analysis
Biochemical Properties
(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nicotinic acetylcholine receptors, which are crucial for neurotransmission in the central and peripheral nervous systems . The nature of these interactions often involves binding to the receptor sites, leading to either activation or inhibition of the receptor’s function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways associated with neurotransmission, leading to changes in gene expression that can alter cellular metabolism and function . These effects are particularly significant in neuronal cells, where the compound can modulate synaptic transmission and plasticity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to various receptors, including nicotinic acetylcholine receptors . This binding can lead to enzyme inhibition or activation, resulting in changes in gene expression and subsequent cellular responses. The compound’s structure allows it to fit into the receptor binding sites, facilitating these interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular function, although these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Beyond this threshold, the compound’s effects can become detrimental, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further modulate its biological activity. Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit the compound’s activity, depending on the cellular context and the specific biochemical pathways involved.
Properties
IUPAC Name |
tert-butyl (5S)-9-azabicyclo[3.3.1]nona-1,3-diene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)14-10-6-4-7-11(14)9-5-8-10/h4,6-7,10H,5,8-9H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGYRBYTTXSWKA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCCC1=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



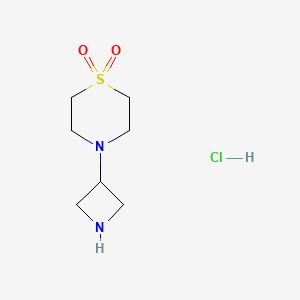
![ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405276.png)
![ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405277.png)
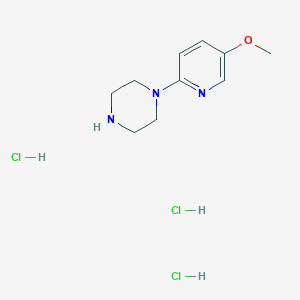

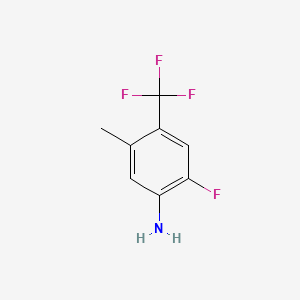
![3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1405281.png)
